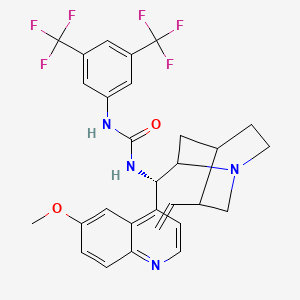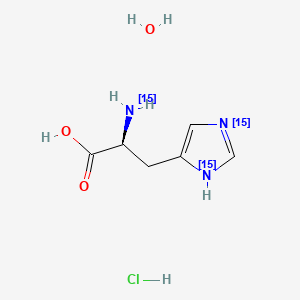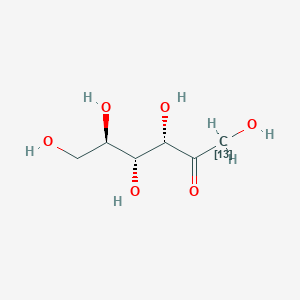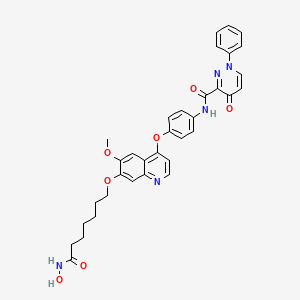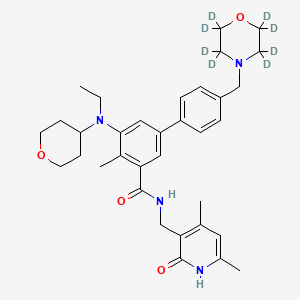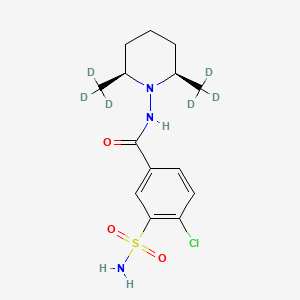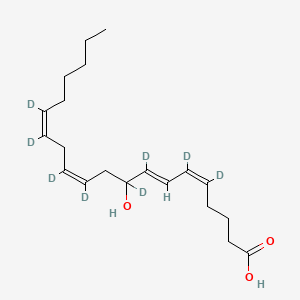
(5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid is a deuterated derivative of 9-hydroxyicosa-5,7,11,14-tetraenoic acid This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at specific positions in its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid typically involves the selective deuteration of 9-hydroxyicosa-5,7,11,14-tetraenoic acid. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using advanced catalytic systems. The use of continuous flow reactors can enhance the efficiency and yield of the deuteration process. Additionally, the purification of the final product may involve techniques such as chromatography to ensure the removal of any undeuterated impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for hydroxyl group substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
(5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.
Biology: Studied for its potential effects on biological systems, particularly in the context of metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as a biomarker for certain diseases.
Industry: Utilized in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mécanisme D'action
The mechanism of action of (5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and its interaction with enzymes and receptors. This can lead to altered biological activity and potentially enhanced therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-hydroxyicosa-5,7,11,14-tetraenoic acid: The non-deuterated parent compound.
Deuterated fatty acids: Other deuterated derivatives of fatty acids with similar structures.
Uniqueness
The uniqueness of (5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid lies in its specific deuteration pattern, which can significantly alter its physical, chemical, and biological properties. This makes it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H32O3 |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
(5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/i6D,7D,9D,10D,11D,13D,17D,19D |
Clé InChI |
KATOYYZUTNAWSA-NBAOWLKVSA-N |
SMILES isomérique |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CC([2H])(/C(=C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])O)/[2H])/CCCCC |
SMILES canonique |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


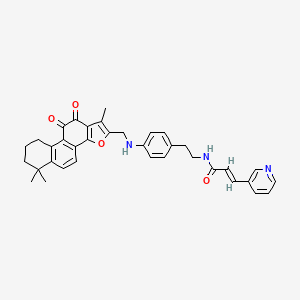
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)
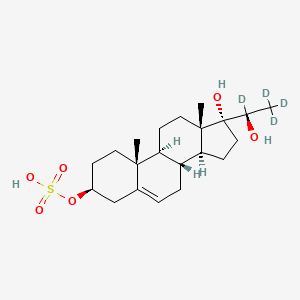
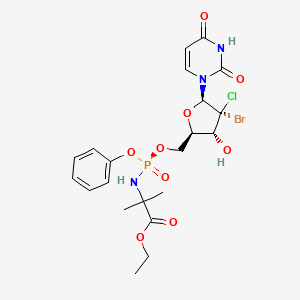
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
